1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one
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Overview
Description
1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrrolidine ring, and a but-2-yn-1-one moiety
Preparation Methods
One common synthetic route involves the reaction of a substituted aldehyde with ethyl acetoacetate and urea in ethanol, followed by the addition of a trifluoromethylating agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity for certain biological targets, leading to its observed effects .
Comparison with Similar Compounds
1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one can be compared with other similar compounds, such as:
Pyrovalerone: A positional isomer with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain.
4-(Trifluoromethyl)benzylamine: A compound with a similar trifluoromethyl group but different overall structure and properties.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-3-4-14(21)20-10-9-11(2)15(20)12-5-7-13(8-6-12)16(17,18)19/h5-8,11,15H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCDFCTYXWUJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1C2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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